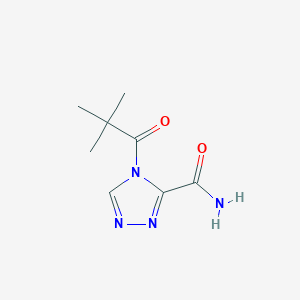
4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science . The unique structure of 1,2,4-triazoles allows them to form a variety of non-covalent bonds with enzymes and receptors, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-amino-1,2,4-triazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives, including 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide can enhance the reaction efficiency and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition or activation of various enzymes . This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug with a 1,2,4-triazole moiety.
Ribavirin: An antiviral medication with a triazole structure.
Uniqueness
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is unique due to its pivaloyl group, which enhances its lipophilicity and stability. This structural feature can improve the compound’s bioavailability and efficacy in various applications .
Propiedades
Número CAS |
62735-37-9 |
|---|---|
Fórmula molecular |
C8H12N4O2 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropanoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(2,3)7(14)12-4-10-11-6(12)5(9)13/h4H,1-3H3,(H2,9,13) |
Clave InChI |
KHWQKZBBMSHTIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C=NN=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


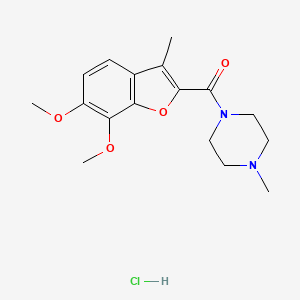
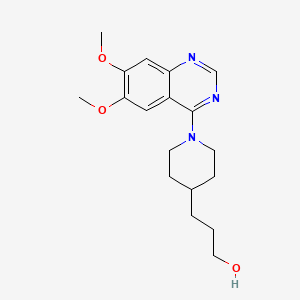
methanone](/img/structure/B12908153.png)

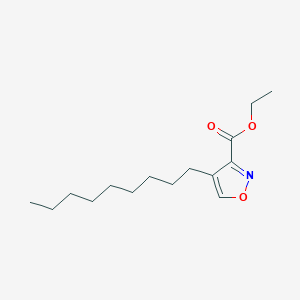
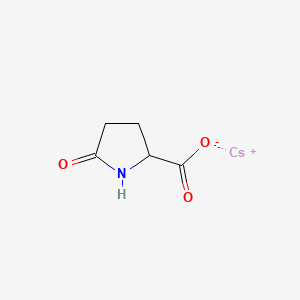
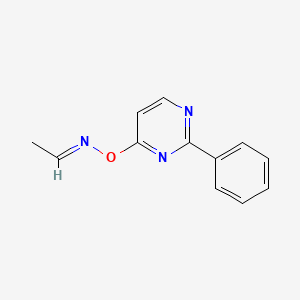
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
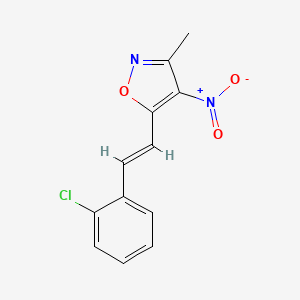
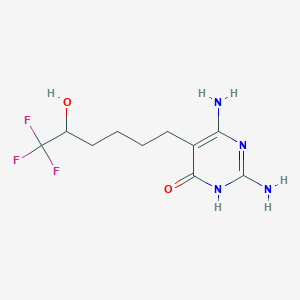
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
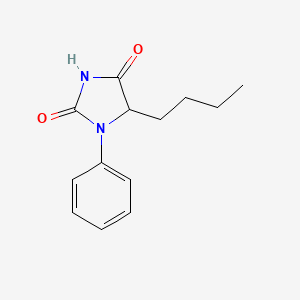
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
